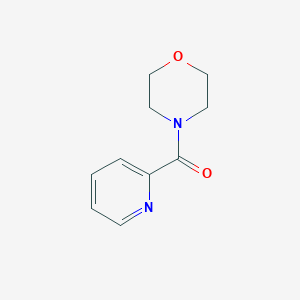

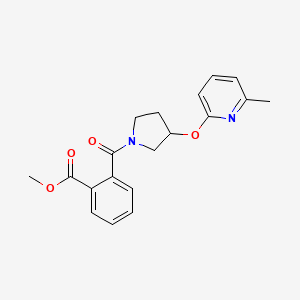

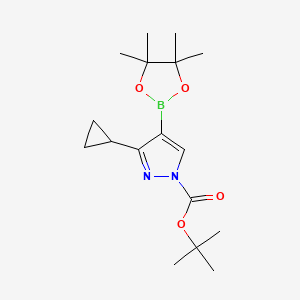

Morpholin-4-yl(pyridin-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Morpholin-4-yl(pyridin-2-yl)methanone” is a chemical compound that has been mentioned in the context of various chemical reactions . It is a derivative of morpholine, a common heterocyclic amine, and pyridin-2-yl methanone, a type of aromatic ketone .

Synthesis Analysis

The synthesis of “Morpholin-4-yl(pyridin-2-yl)methanone” seems to involve complex chemical reactions. For instance, one study discussed the interaction of 5-Morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate, leading to the formation of a compound with a similar structure . Another study described the synthesis of related compounds through a copper-catalyzed oxidation approach .Chemical Reactions Analysis

“Morpholin-4-yl(pyridin-2-yl)methanone” seems to be involved in various chemical reactions. For example, it was mentioned in the context of the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones . Another study discussed the reaction of a similar compound with hydrazine hydrate .科学的研究の応用

Synthesis of Aromatic Ketones

Morpholin-4-yl(pyridin-2-yl)methanone is used in the synthesis of aromatic ketones. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .

Protein Kinase Inhibition

Morpholin-4-yl(pyridin-2-yl)methanone and its derivatives have been synthesized and evaluated toward a panel of protein kinases . The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

Synthesis of Biologically Active Compounds

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of many biologically active compounds, can be synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through three steps including rearrangement Reaction, condensation and nucleophilic substitution reaction .

Parkinson’s Disease Treatment

Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity. As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .

作用機序

Target of Action

Similar compounds have been found to interact with various protein kinases . These protein kinases play a crucial role in regulating cellular activities such as cell division, metabolism, and signal transduction.

Mode of Action

It’s known that similar compounds can inhibit protein kinases by binding to their active sites, thereby preventing the phosphorylation of substrate proteins . This interaction can lead to changes in cellular signaling pathways, affecting various cellular processes.

Biochemical Pathways

These pathways are involved in cell growth, proliferation, survival, and apoptosis .

Result of Action

Inhibition of protein kinases can lead to altered cellular signaling, potentially affecting cell growth, proliferation, and survival

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact a drug’s stability and its interaction with its target. For instance, the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes involves a direct Csp3-H oxidation approach with water under mild conditions . This suggests that the compound might be sensitive to certain environmental conditions.

特性

IUPAC Name |

morpholin-4-yl(pyridin-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUVIDBCGSLNND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridine-2-carbonyl)morpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine](/img/structure/B2395118.png)

![1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2395125.png)

![2-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2395132.png)

![3-(tert-butyl)-1,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2395133.png)

![2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2395137.png)